molecular formula C15H14O3 B8325785 4-Phenoxyphenoxyacetone

4-Phenoxyphenoxyacetone

Cat. No.: B8325785
M. Wt: 242.27 g/mol
InChI Key: LTHRKIOMIFATNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxyphenoxyacetone is an organic compound characterized by a ketone functional group linked to two phenoxy substituents.

Synthesis of analogous phenoxy-acetyl derivatives (e.g., methyl 2-(4-aminophenoxy)acetate) involves nucleophilic substitution reactions between aminophenols and chloroacetate esters under basic conditions . This method may extend to this compound, where phenoxy groups could be introduced via similar pathways.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-phenoxyphenoxy)propan-2-one

InChI

InChI=1S/C15H14O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

LTHRKIOMIFATNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxyphenylacetone

  • Structure : Features a methoxy group (-OCH₃) attached to the phenyl ring of phenylacetone.
  • Applications: Used in organic synthesis for constructing fragrances or pharmaceuticals due to its stability and reactivity.

Phenoxy Acetyl Derivatives (e.g., Methyl 2-(4-aminophenoxy)acetate)

  • Structure: Esters with phenoxy-linked acetyl groups.
  • Key Differences: Ester functional group vs. ketone in 4-Phenoxyphenoxyacetone. Esters undergo hydrolysis more readily, while ketones participate in nucleophilic additions . Biological Activity: Esters may exhibit different pharmacokinetic profiles due to hydrolytic stability.

4-Chlorophenoxyacetic Acid (4-CPA)

  • Structure: A carboxylic acid with a chlorophenoxy group.
  • Key Differences: Carboxylic acid group increases acidity (pKa ~3) compared to neutral ketones.

4-(4-Fluorophenoxy)benzoic Acid

  • Structure: Combines a fluorophenoxy group with a benzoic acid moiety.
  • Key Differences: Fluorine enhances electronegativity, improving metabolic stability in drug design. The carboxylic acid group enables salt formation, unlike the ketone in this compound .

2-[4-(Phenylmethoxy)phenoxy]acetic Acid

  • Structure: Contains a benzyl-protected phenoxy group attached to acetic acid.
  • Key Differences: Steric bulk from the benzyl group may reduce reactivity compared to unsubstituted phenoxy derivatives. The acetic acid moiety allows for ionic interactions, unlike the neutral ketone .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
4-Methoxyphenylacetone C₁₀H₁₂O₂ 164.20 Methoxy, Ketone Organic synthesis intermediate
4-Chlorophenoxyacetic Acid C₈H₇ClO₃ 186.59 Chloro, Phenoxy, Carboxylic Acid Plant growth regulator
4-(4-Fluorophenoxy)benzoic Acid C₁₃H₉FO₃ 244.21 Fluoro, Phenoxy, Carboxylic Acid Pharmaceutical research
Phenoxy Acetyl Derivatives Varies Varies Phenoxy, Ester Synthetic intermediates

Research Findings and Insights

  • Synthetic Routes: Phenoxy-containing compounds are often synthesized via nucleophilic aromatic substitution (e.g., K₂CO₃-mediated reactions in acetonitrile) . This compound may follow similar protocols.
  • Biological Relevance: Phenoxy groups enhance lipid solubility, aiding cellular membrane penetration, while ketones offer sites for further functionalization .
  • Thermal and Optical Properties: Fluorinated or chlorinated derivatives exhibit improved thermal stability, as seen in 4-(4-fluorophenoxy)benzoic acid .

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